3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one
Description
Properties
IUPAC Name |
1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-chloropropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClNO2/c12-5-3-10(15)13-6-9-2-1-4-11(9,7-13)8-14/h9,14H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKWZFJYSHOUSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2(C1)CO)C(=O)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Construction of Hexahydrocyclopenta[c]pyrrole Core
Intramolecular Cyclization: The bicyclic pyrrole ring system can be formed via intramolecular cyclization reactions of suitably substituted amino ketones or hydrazones. For example, intramolecular 1,3-dipolar cycloaddition of azoniaallene salts with alkenes has been reported as an efficient method to generate bicyclic nitrogen heterocycles similar in complexity to the target compound.
Lewis Acid-Mediated Cycloaddition: R-chloroazo compounds treated with halophilic Lewis acids form 1-aza-2-azoniaallene intermediates, which undergo intramolecular cycloaddition to yield bicyclic diazenium salts. This approach is adaptable for constructing fused bicyclic nitrogen heterocycles.
Introduction of Hydroxymethyl Group
Selective Hydroxymethylation: The hydroxymethyl substituent at the 3a-position is typically introduced by selective oxidation or reduction of a corresponding aldehyde or alcohol precursor. This step requires control to avoid over-oxidation or side reactions.
Functional Group Manipulation: Protection/deprotection strategies may be employed to preserve the hydroxymethyl group during subsequent synthetic steps.
Installation of 3-Chloropropan-1-one Side Chain
Nucleophilic Substitution: The 3-chloropropan-1-one moiety can be introduced by reacting the bicyclic amine intermediate with 3-chloropropanoyl chloride or related activated derivatives under controlled conditions to form the corresponding amide or ketone linkage.
Alternative Routes: Direct alkylation with 3-chloropropanone derivatives or via coupling reactions using appropriate catalysts may also be feasible.
Representative Preparation Method (Literature-Based)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of bicyclic pyrrole | Intramolecular 1,3-dipolar cycloaddition of azoniaallene salt | Hexahydrocyclopenta[c]pyrrole core |
| 2 | Hydroxymethylation | Selective reduction or oxidation of precursor | Introduction of hydroxymethyl group at 3a-position |
| 3 | Side chain attachment | Reaction with 3-chloropropanoyl chloride under basic conditions | Formation of 3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one |
Detailed Research Findings
Intramolecular Cycloaddition Efficiency: Studies show that intramolecular cycloaddition of 1-aza-2-azoniaallene salts proceeds with good regio- and stereoselectivity, providing fused bicyclic nitrogen heterocycles with high yields. The electronic nature of substituents influences the ratio of fused vs. bridged bicyclic products.
Hydroxymethyl Group Stability: The hydroxymethyl substituent is stable under mild reaction conditions but requires careful handling during oxidation steps to avoid cleavage or rearrangement.
Chloropropanone Functionalization: The chloro substituent on the propanone side chain is reactive and can participate in further nucleophilic substitution reactions, which necessitates controlled conditions during synthesis to prevent undesired side reactions.
Comparative Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Property Comparison of Cyclopenta[b]pyrrol Analogs
Key Findings :
- The hydroxymethyl and chloro groups in the target compound increase polarity and hazards compared to methoxy or phenyl substituents in analogs .
- Hydrogenation (as in Compound 12a) reduces reactivity, suggesting that unsaturation in the target compound contributes to its instability .
Chlorinated Alkanes: Role of the Chloro Group
lists simpler chlorinated propanes (e.g., 1-chloropropane, 2-chloropropane), which share the 3-chloropropanoyl moiety’s halogen but lack the bicyclic scaffold.
Table 2: Chlorinated Propane Derivatives vs. Target Compound
Key Findings :
- The bicyclic scaffold in the target compound amplifies hazards compared to linear chlorinated propanes, likely due to increased reactivity and bioactivity .
Hexahydrocyclopenta[c]pyrrol-Containing Pharmaceuticals
describes gliclazide-d4, which shares the hexahydrocyclopenta[c]pyrrol group but incorporates a sulfonamide moiety.
Table 3: Functional Group Comparison with Gliclazide-d4
Key Findings :
- The sulfonamide group in gliclazide-d4 reduces reactivity compared to the chloro and hydroxymethyl groups in the target compound, highlighting the substituents’ critical role in safety profiles .
Biological Activity
3-Chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one is a complex organic compound notable for its unique structural features, including a chlorinated propanone group and a hexahydrocyclopenta[c]pyrrol ring system. This compound has garnered attention in medicinal chemistry and biological research due to its potential biological activities and therapeutic applications.
- IUPAC Name: 1-[3a-(hydroxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]-3-chloropropan-1-one
- Molecular Formula: C11H18ClNO
- Molecular Weight: 231.72 g/mol
- CAS Number: 2098108-82-6
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the hydroxymethyl group and the chlorinated propanone moiety enhances its reactivity and binding affinity, allowing it to modulate biological pathways effectively.
Potential Mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation: It can bind to receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promising anticancer properties. For instance, studies on fused pyrrole derivatives have highlighted their efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
Case Study:
A study evaluating the cytotoxic effects of pyrrole derivatives on HepG2 and EACC cell lines demonstrated significant anticancer activity at concentrations of 100 µg/mL and 200 µg/mL. The results were corroborated by docking studies that revealed potential binding interactions at critical sites within target proteins .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory effects, similar to other pyrrole derivatives known for their ability to inhibit pro-inflammatory cytokines.
Research Findings:
In vitro studies have shown that certain pyrrole compounds can significantly reduce the levels of inflammatory markers in cell cultures. The anti-inflammatory activity was evaluated using assays that measure cytokine production and cellular viability .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-Chloro-1-propanol | Simple chlorinated propanone | Limited biological activity |
| Pyrrolopyridines | Fused pyrrole derivatives | Notable anticancer and anti-inflammatory properties |
| 2-(3a-(Hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid | Related structure | Potential enzyme inhibition |
The unique combination of functional groups in this compound distinguishes it from simpler chlorinated compounds, giving it enhanced biological properties.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
